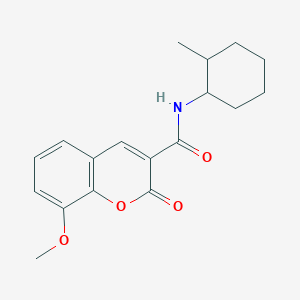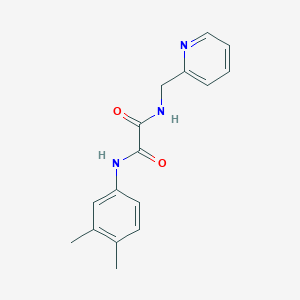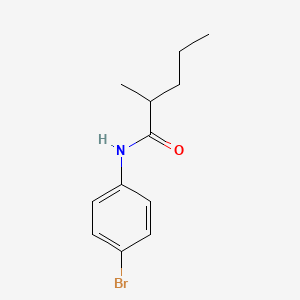
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, also known as MMCC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMCC belongs to the class of compounds known as chromene derivatives, which have been reported to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. In particular, 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities. Several studies have shown that 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells, and inhibit tumor growth in animal models.
Mecanismo De Acción
The mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide can reduce inflammation, alleviate pain, and inhibit tumor growth. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has also been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is its potential therapeutic applications. 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities, which make it a promising candidate for drug development. However, there are also some limitations associated with the use of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. For example, 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that may have limited bioavailability and toxicity concerns. In addition, the mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide. Another area of research is the elucidation of the mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, which may provide insights into its therapeutic potential. In addition, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, which will be important for its development as a drug candidate. Finally, the potential of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Métodos De Síntesis
The synthesis of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide.
Propiedades
IUPAC Name |
8-methoxy-N-(2-methylcyclohexyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-6-3-4-8-14(11)19-17(20)13-10-12-7-5-9-15(22-2)16(12)23-18(13)21/h5,7,9-11,14H,3-4,6,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBGIVRELFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-difluorobenzyl)benzamide](/img/structure/B5180333.png)
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)

![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![4-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5180381.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5180384.png)

![N-({1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5180397.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180416.png)

![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)